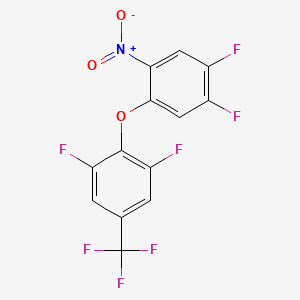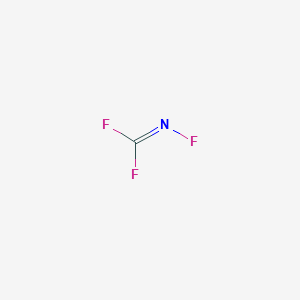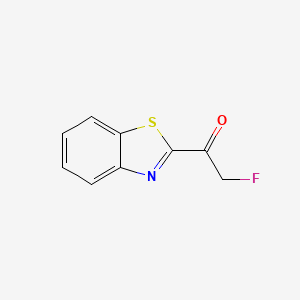
2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by multiple fluorine atoms and a nitro group. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to a suitable aromatic precursor.
Fluorination: Substitution reactions to introduce fluorine atoms.
Ether Formation: Formation of the phenoxy linkage through nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Substitution: The fluorine atoms can be substituted under specific conditions.
Coupling Reactions: The phenoxy group can participate in various coupling reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
Amines: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in catalytic reactions.
Materials Science: In the development of fluorinated polymers.
Biology
Drug Development: Potential use in the synthesis of pharmaceuticals due to its unique structure.
Medicine
Imaging Agents: Fluorinated compounds are often used in medical imaging.
Industry
Electronics: In the production of high-performance materials for electronic devices.
Mechanism of Action
The mechanism of action for 2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene would depend on its specific application. For example, in catalysis, it might act as a ligand that stabilizes transition states. In biological systems, it could interact with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoronitrobenzene
- 1,3-Difluoro-5-(trifluoromethyl)benzene
Uniqueness
The combination of multiple fluorine atoms and a nitro group in 2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene makes it unique, potentially offering distinct reactivity and properties compared to similar compounds.
Properties
Molecular Formula |
C13H4F7NO3 |
|---|---|
Molecular Weight |
355.16 g/mol |
IUPAC Name |
2-(4,5-difluoro-2-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H4F7NO3/c14-6-3-10(21(22)23)11(4-7(6)15)24-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H |
InChI Key |
VAOBOWYJCJVPPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC2=CC(=C(C=C2[N+](=O)[O-])F)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid](/img/structure/B13425869.png)


![(Z)-N'-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide](/img/structure/B13425886.png)

![(2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)](/img/structure/B13425906.png)


![tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13425933.png)



